THZ531

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

THZ531 est un inhibiteur de petite molécule qui cible les kinases dépendantes des cyclines 12 et 13. Ces kinases jouent un rôle crucial dans la régulation de l'élongation transcriptionnelle et du traitement de l'ARN, y compris l'épissage de l'ARN messager et le traitement de l'extrémité 3' de l'ARN. L'inhibition de ces kinases par this compound a montré un potentiel significatif dans la recherche sur le cancer, en particulier pour cibler les dépendances transcriptionnelles dans divers types de cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : THZ531 est synthétisé par une série de réactions chimiques impliquant la formation d'une liaison covalente avec des résidus cystéine distants. La synthèse implique l'utilisation de réactifs et de conditions spécifiques pour obtenir la structure chimique souhaitée.

Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté du composé. Le processus implique généralement plusieurs étapes de purification pour éliminer les impuretés et obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : THZ531 subit diverses réactions chimiques, y compris la liaison covalente avec des résidus cystéine dans les protéines cibles. Cette inhibition covalente est irréversible et conduit à l'inhibition des kinases dépendantes des cyclines 12 et 13 .

Réactifs et conditions courants : La synthèse de this compound implique l'utilisation de réactifs tels que le chloroindole, la pipéridine et le diméthylamino buténamide. Les conditions réactionnelles comprennent des températures, des solvants et des catalyseurs spécifiques pour faciliter la formation des liaisons chimiques souhaitées .

Principaux produits formés : Le principal produit formé à partir de la synthèse de this compound est le composé lui-même, qui se caractérise par sa capacité à inhiber les kinases dépendantes des cyclines 12 et 13. La structure du composé comprend une partie chloroindole et une liaison amide, qui sont essentielles à son activité inhibitrice .

Applications de la recherche scientifique

En recherche sur le cancer, this compound s'est montré prometteur pour cibler les dépendances transcriptionnelles dans divers types de cancer, notamment le myélome multiple et le cancer de l'ovaire séreux de haut grade . Le composé a également été étudié pour son potentiel à induire une létalité synthétique lorsqu'il est associé à d'autres inhibiteurs de la réparation de l'ADN, tels que les inhibiteurs de la poly(ADP-ribose) polymérase .

Mécanisme d'action

This compound exerce ses effets en se liant de manière covalente aux résidus cystéine des kinases dépendantes des cyclines 12 et 13. Cette liaison inhibe l'activité de ces kinases, ce qui entraîne la perturbation de l'élongation transcriptionnelle et du traitement de l'ARN. L'inhibition de ces kinases entraîne la régulation négative des gènes impliqués dans les voies de réparation de l'ADN, ce qui rend les cellules cancéreuses plus sensibles aux dommages de l'ADN .

Applications De Recherche Scientifique

Key Applications

-

Cancer Treatment

- Multiple Myeloma : THZ531 has shown heightened efficacy against multiple myeloma cells, leading to significant cell death and extensive alterations in gene expression. In studies, treatment with this compound resulted in the downregulation of over 4,000 genes in sensitive cell lines, indicating its potential as a therapeutic agent for this malignancy .

- Ewing’s Sarcoma : Research indicates that this compound effectively inhibits Ewing’s sarcoma cells, demonstrating its broad applicability across different cancer types .

- Triple-Negative Breast Cancer : Inhibitory effects on triple-negative breast cancer cells have been observed, suggesting that this compound may be beneficial for treating this aggressive cancer subtype .

- Gene Expression Modulation

- Induction of BRCAness

Data Tables

| Application Area | Cell Line | IC50 (nM) | Key Findings |

|---|---|---|---|

| Multiple Myeloma | KMS18 | 200 | Downregulation of 4,000 genes; increased apoptosis |

| Ewing’s Sarcoma | Ewing's Cell Lines | 100-200 | Significant reduction in cell viability |

| Triple-Negative Breast Cancer | TNBC Cell Lines | 158 | Effective growth inhibition observed |

Case Studies

-

Multiple Myeloma Sensitivity Study

- A study involving KMS18 and KMS28 cell lines treated with this compound showed a dose-dependent increase in apoptotic markers such as Annexin V positivity. The treatment also led to significant downregulation of genes involved in DNA repair mechanisms, indicating that this compound effectively disrupts cellular survival pathways .

- Ewing’s Sarcoma Response

- Triple-Negative Breast Cancer Analysis

Mécanisme D'action

THZ531 exerts its effects by covalently binding to cysteine residues in cyclin-dependent kinases 12 and 13. This binding inhibits the activity of these kinases, leading to the disruption of transcriptional elongation and RNA processing. The inhibition of these kinases results in the downregulation of genes involved in DNA repair pathways, making cancer cells more susceptible to DNA damage .

Comparaison Avec Des Composés Similaires

THZ531 est unique en son genre par sa capacité à inhiber sélectivement les kinases dépendantes des cyclines 12 et 13. Des composés similaires incluent THZ1, qui cible les kinases dépendantes des cyclines 7, 12 et 13, et YKL-1-116, qui cible également les kinases dépendantes des cyclines 12 et 13 . this compound a montré des effets distincts sur l'expression des gènes et la viabilité des cellules cancéreuses, ce qui en fait un outil précieux en recherche sur le cancer .

Activité Biologique

THZ531 is a selective covalent inhibitor targeting cyclin-dependent kinases 12 and 13 (CDK12/13), which play crucial roles in regulating gene transcription, particularly in cancer cells. This compound has garnered attention due to its potential therapeutic applications in various malignancies, including high-grade serous ovarian cancer (HGSOC) and multiple myeloma (MM). This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, effects on gene expression, and implications for cancer treatment.

This compound functions by irreversibly binding to CDK12/13, leading to significant alterations in transcriptional regulation. The binding occurs at a cysteine residue outside the kinase domain, which results in the inhibition of RNA polymerase II (Pol II) phosphorylation, specifically at Ser2. This inhibition disrupts transcription elongation and leads to decreased expression of genes involved in DNA damage response (DDR) and oncogenic transcriptional programs.

Key Findings from Research Studies

-

Inhibition of Oncogenic Pathways :

- In studies involving various cancer cell lines, this compound was shown to downregulate a large set of genes associated with proliferation and survival pathways. In particular, significant downregulation was observed in genes related to the MYC and mTOR-AKT pathways .

- A transcriptomic analysis revealed that this compound treatment resulted in the downregulation of 2,405 genes after 6 hours and 2,914 genes after 24 hours across sensitive cell lines .

-

Effects on Multiple Myeloma :

- This compound induced a state of BRCAness in MM cells, making them more susceptible to DNA repair inhibitors such as PARP inhibitors. This effect was characterized by profound changes in the expression levels of DDR genes post-treatment .

- Apoptotic assays demonstrated increased cell death in MM cell lines treated with this compound, correlating with elevated levels of cleaved PARP, indicating activation of apoptotic pathways .

-

Synergistic Effects with Other Therapies :

- In HGSOC models, this compound reduced EGFR protein levels and enhanced sensitivity to Lapatinib, suggesting potential for combination therapies .

- The combination of this compound with DNA-PK inhibitors showed synergistic effects on cell viability in MM cells, further supporting its role in enhancing the efficacy of existing treatments .

Table 1: Gene Expression Changes Induced by this compound Treatment

| Cell Line | Treatment Duration | Downregulated Genes | Notable Pathways Affected |

|---|---|---|---|

| Z138 | 6 hours | 2,405 | MYC, mTOR-AKT |

| Z138 | 24 hours | 2,914 | Proliferation, Survival |

| KMS18 | 6 hours | 4,000 | DDR Pathways |

| RPMI-8226 | 6 hours | 1,170 | Minimal Effect |

Table 2: Apoptotic Response to this compound

| Cell Line | Concentration (nM) | Annexin V+ Cells (%) | Cleaved PARP Levels |

|---|---|---|---|

| KMS18 | 100 | Increased | High |

| KMS28 | 200 | Increased | High |

| RPMI-8226 | 200 | Minimal | Low |

Case Studies

Case Study: High-Grade Serous Ovarian Cancer (HGSOC)

In a study examining the effects of this compound on HGSOC cells and patient-derived organoids (PDOs), researchers found that treatment led to reduced cell viability and altered gene expression profiles consistent with decreased tumor growth. The study highlighted the potential for combining this compound with other targeted therapies to overcome resistance mechanisms commonly seen in HGSOC patients .

Case Study: Multiple Myeloma

Another investigation focused on multiple myeloma cells demonstrated that this compound treatment significantly downregulated genes involved in DNA repair pathways. The study reported that combining this compound with DNA repair inhibitors resulted in synthetic lethality, suggesting a promising therapeutic strategy for treating resistant MM cases .

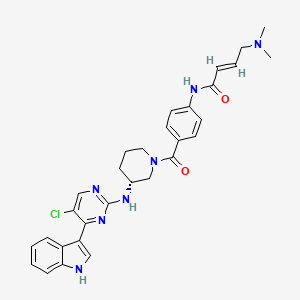

Propriétés

IUPAC Name |

(E)-N-[4-[(3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClN7O2/c1-37(2)15-6-10-27(39)34-21-13-11-20(12-14-21)29(40)38-16-5-7-22(19-38)35-30-33-18-25(31)28(36-30)24-17-32-26-9-4-3-8-23(24)26/h3-4,6,8-14,17-18,22,32H,5,7,15-16,19H2,1-2H3,(H,34,39)(H,33,35,36)/b10-6+/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYHLPRZRMTJO-MOVYNIQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)N2CCC[C@H](C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.